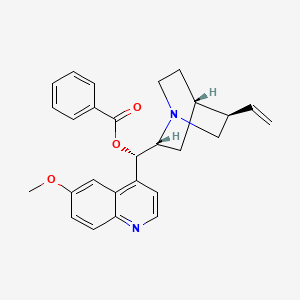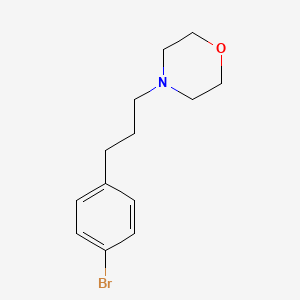
Potassium 2-(oxiran-2-YL)ethyltrifluoroborate
Übersicht
Beschreibung
Potassium 2-(oxiran-2-YL)ethyltrifluoroborate is a chemical compound with the molecular formula C4H7BOF3K. It is a useful research chemical, often employed as a building block in various chemical syntheses. The compound features an oxirane (epoxide) ring and a trifluoroborate group, making it a versatile reagent in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-(oxiran-2-YL)ethyltrifluoroborate typically involves the reaction of an appropriate boronic acid or ester with potassium fluoride and a suitable epoxide precursor. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference. The reaction conditions often require mild heating to facilitate the formation of the trifluoroborate salt.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other suitable methods to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium 2-(oxiran-2-YL)ethyltrifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Ring-Opening Reactions: The oxirane ring can be opened under acidic or basic conditions, leading to the formation of diols or other functionalized products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Acids and Bases: Strong acids like hydrochloric acid or bases like sodium hydroxide are used to catalyze the ring-opening reactions of the oxirane ring.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include amines, ethers, or thioethers.
Ring-Opened Products: The ring-opening reactions typically yield diols or other hydroxyl-containing compounds.
Wissenschaftliche Forschungsanwendungen
Potassium 2-(oxiran-2-YL)ethyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the field of medicinal chemistry.
Industry: The compound finds applications in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of Potassium 2-(oxiran-2-YL)ethyltrifluoroborate involves its ability to participate in various chemical reactions due to the presence of the reactive oxirane ring and the trifluoroborate group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions, while the trifluoroborate group can participate in substitution reactions. These properties make the compound a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Potassium 2-(oxiran-2-YL)ethylborate: Similar to Potassium 2-(oxiran-2-YL)ethyltrifluoroborate but lacks the trifluoro group.
Potassium 2-(oxiran-2-YL)ethylfluoroborate: Contains a fluoroborate group instead of a trifluoroborate group.
Potassium 2-(oxiran-2-YL)ethylchloroborate: Contains a chloroborate group instead of a trifluoroborate group
Uniqueness: this compound is unique due to the presence of the trifluoroborate group, which imparts distinct reactivity and stability compared to other similar compounds. The trifluoroborate group enhances the compound’s ability to participate in a wider range of chemical reactions, making it a valuable reagent in organic synthesis.
Eigenschaften
IUPAC Name |
potassium;trifluoro-[2-(oxiran-2-yl)ethyl]boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BF3O.K/c6-5(7,8)2-1-4-3-9-4;/h4H,1-3H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPKXHVWPKSEAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC1CO1)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BF3KO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid](/img/structure/B3146712.png)




![2-Methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3146741.png)




![4-(4-Methylphenyl)-5,6-dihydro-4H-pyrrolo-[1,2-a][1,4]benzodiazepine hydrochloride](/img/structure/B3146774.png)


